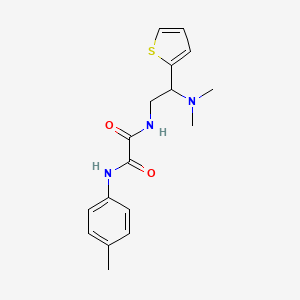![molecular formula C17H13ClF3IN4O2 B2582522 3-chloro-2-({5-iodo-1-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methoxy)-5-(trifluoromethyl)pyridine CAS No. 2085690-07-7](/img/structure/B2582522.png)
3-chloro-2-({5-iodo-1-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methoxy)-5-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-2-({5-iodo-1-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methoxy)-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C17H13ClF3IN4O2 and its molecular weight is 524.67. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-2-({5-iodo-1-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methoxy)-5-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-2-({5-iodo-1-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methoxy)-5-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis Applications
This compound's synthesis applications focus on generating novel molecular structures that can serve as precursors or intermediates for developing agrochemicals or medicinal compounds. For instance, Ghelfi et al. (2003) demonstrated the synthesis of 5-methoxylated 3-pyrrolin-2-ones through the rearrangement of chlorinated pyrrolidin-2-ones, highlighting the potential of similar complex molecules in the preparation of useful adducts for agrochemicals or medicinal compounds (Ghelfi et al., 2003).
Crystal Structure Determination
Research on compounds with a similar structural complexity often involves the determination of their crystal structures to understand their molecular configurations and interactions better. Moustafa and Girgis (2007) synthesized and determined the crystal structures of complex pyridine derivatives, providing insights into their molecular configurations, which could be relevant for the structural analysis of 3-chloro-2-({5-iodo-1-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methoxy)-5-(trifluoromethyl)pyridine and its analogs (Moustafa & Girgis, 2007).
Molecular Interactions and Structural Analysis
Exploring the molecular interactions and structural analysis of complex compounds enhances the understanding of their chemical and physical properties. Conradie et al. (2018) synthesized and characterized novel metal complexes, providing valuable data on their structural and bonding characteristics through experimental and theoretical analyses. This research contributes to understanding the interactions and properties of similar complex molecules (Conradie et al., 2018).
Electrophilic Substitution Reactions
Investigations into the electrophilic substitution reactions of pyridine derivatives shed light on their reactivity and potential modifications. Jones et al. (1981) examined the reactions of triazolo[1,5-a]pyridine with various electrophiles, elucidating the mechanisms of formation for various substituted pyridines. This research provides a foundation for understanding the reactivity of complex pyridine derivatives and their potential in synthetic chemistry (Jones et al., 1981).
Eigenschaften
IUPAC Name |
3-chloro-2-[[5-iodo-1-[(3-methoxyphenyl)methyl]triazol-4-yl]methoxy]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3IN4O2/c1-27-12-4-2-3-10(5-12)8-26-15(22)14(24-25-26)9-28-16-13(18)6-11(7-23-16)17(19,20)21/h2-7H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBYPULLLGNAOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=C(N=N2)COC3=C(C=C(C=N3)C(F)(F)F)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3IN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-2-({5-iodo-1-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methoxy)-5-(trifluoromethyl)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyano-3-[5-(4-fluorophenyl)-2-furanyl]-N-(tetrahydro-1,1-dioxido-3-thienyl)-2-propenamide](/img/structure/B2582439.png)
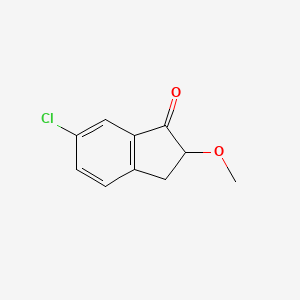
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2582443.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acetamide](/img/structure/B2582444.png)
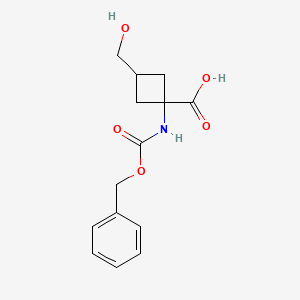
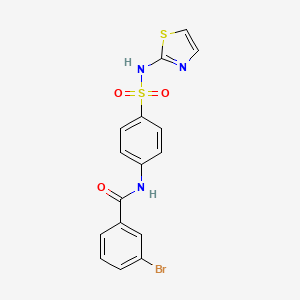

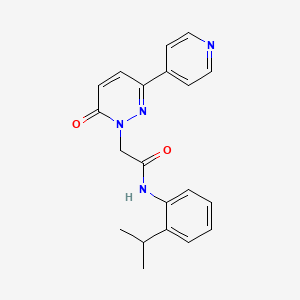

![2-[3-(4-methoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2582455.png)
![tert-butyl N-[(2R)-4-bromo-3-oxo-1-phenylbutan-2-yl]carbamate](/img/structure/B2582459.png)
![(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2582460.png)
![2-[(2-Furylmethyl)amino]-4-phenyl-5-pyrimidinecarboxylic acid](/img/structure/B2582461.png)
